![molecular formula C14H16F3NO2S B2474663 N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide CAS No. 2411242-46-9](/img/structure/B2474663.png)
N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide is a chemical compound that has gained much attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TMFPA and is a derivative of furan, which is a heterocyclic organic compound. TMFPA has been shown to have various biochemical and physiological effects, making it a promising compound for scientific research.
Mechanism of Action
The mechanism of action of TMFPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TMFPA has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. In addition, TMFPA has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
TMFPA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. TMFPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, TMFPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. TMFPA has also been studied for its potential neuroprotective effects, making it a promising compound for the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using TMFPA in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising candidate for the development of new cancer therapies and treatments for inflammatory diseases. However, one limitation of using TMFPA in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for research on TMFPA, including:
1. Further studies on the mechanism of action of TMFPA to better understand its effects on cancer, inflammation, and neurological disorders.
2. Development of new cancer therapies and treatments for inflammatory diseases using TMFPA.
3. Studies on the potential side effects and toxicity of TMFPA to better understand its safety profile.
4. Studies on the potential use of TMFPA in combination with other drugs to enhance its therapeutic effects.
5. Studies on the potential use of TMFPA in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide is a promising compound for scientific research due to its potential applications in cancer, inflammation, and neurological disorders. Further studies are needed to better understand its mechanism of action and potential side effects, but it has the potential to be a valuable tool for the development of new therapies and treatments.
Synthesis Methods
The synthesis of TMFPA involves the reaction of thiolan-2-ylmethanamine with 5-(trifluoromethyl)furan-2-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with propargyl bromide to form the final compound, N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide.
Scientific Research Applications
TMFPA has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. TMFPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, TMFPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. TMFPA has also been studied for its potential neuroprotective effects, making it a promising compound for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2S/c1-2-13(19)18(9-11-4-3-7-21-11)8-10-5-6-12(20-10)14(15,16)17/h2,5-6,11H,1,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDCUNMNNPUVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCS1)CC2=CC=C(O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
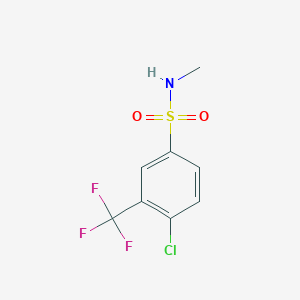
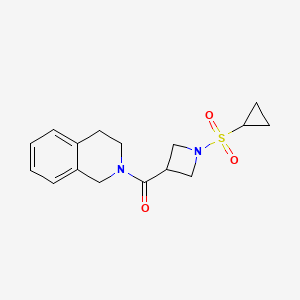
![1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2474584.png)
![(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2474585.png)
![2-[(2-Ethylphenyl)methoxy]benzoic acid](/img/structure/B2474587.png)
![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474588.png)
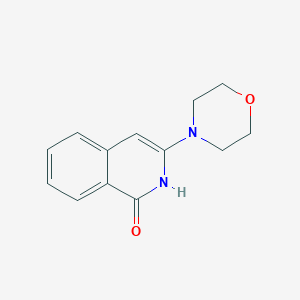
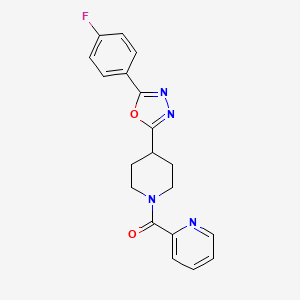
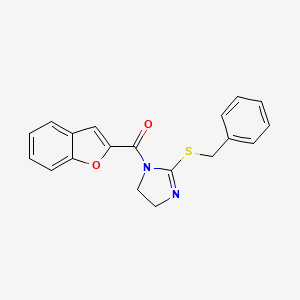
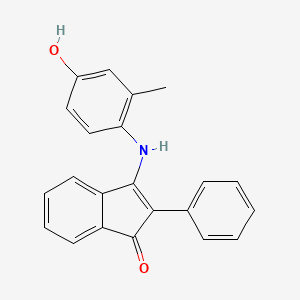
![1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2474597.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474603.png)